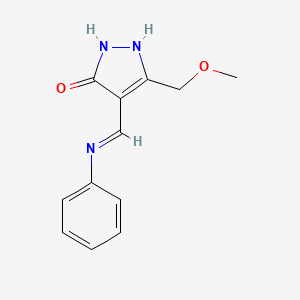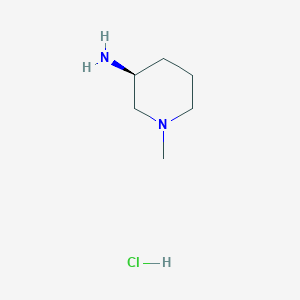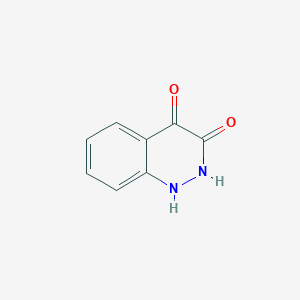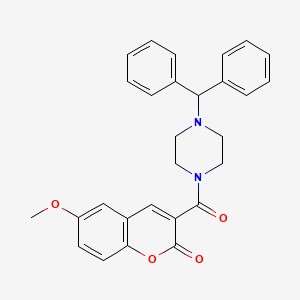
4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as 4-AMM-5-MMO-2,4-DHP, is a heterocyclic compound with a pyrazol-3-one ring system. It is a colorless, odorless, and crystalline solid with a melting point of 176-177°C. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the development of various organic materials such as polymers and dyes.
Scientific Research Applications
Chemical Synthesis and Reactions
4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one and its derivatives have been explored in various chemical synthesis processes. For instance, Wolfbeis and Junek (1979) discuss the formylation of CH2-acidic compounds using anilinomethylene-1,3-dicarbonyls, which can be hydrolysed with various reagents (Wolfbeis & Junek, 1979). This chemical process has wide-ranging applications in organic synthesis.
Fungicidal and Antimicrobial Activity
The compound's derivatives have shown potential in fungicidal and antimicrobial activities. Wang You (1999) reports the synthesis of anilinomethylene dihydro pyran diones and their tested efficacy against various fungi, indicating some level of fungicidal activity (Wang You, 1999). Similarly, Banoji et al. (2022) synthesized pyrazolyl based anilines which demonstrated significant antibacterial and antifungal activity (Banoji et al., 2022).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the compound plays a crucial role in the synthesis of various heterocyclic systems. Holzer et al. (2003) discussed the synthesis of spiro-fused azirino-pyrazolones, a new heterocyclic system, using derivatives of this compound (Holzer et al., 2003). This opens up avenues for creating novel molecules with potential applications in medicinal chemistry and material science.
Synthesis of Pyrazolines and Pyrazolyl Derivatives
Patel et al. (2013) explored the synthesis of pyrazoline-based thiazolidin-4-one derivatives using a compound similar to 4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one, showing its utility in creating complex organic structures with potential pharmacological applications (Patel et al., 2013).
Antioxidant Activity
Lavanya et al. (2014) synthesized (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) by cycloaddition reactions, demonstrating the compound's derivatives having significant antioxidant activity (Lavanya et al., 2014).
properties
IUPAC Name |
5-(methoxymethyl)-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-8-11-10(12(16)15-14-11)7-13-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMMKQOQQENNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
![2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2593938.png)

![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate](/img/structure/B2593941.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![2-(4-Methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2593945.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-dichlorophenyl)amino)formamide](/img/structure/B2593946.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)


![2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/no-structure.png)

![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)